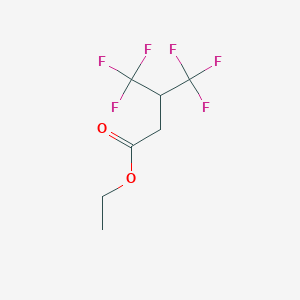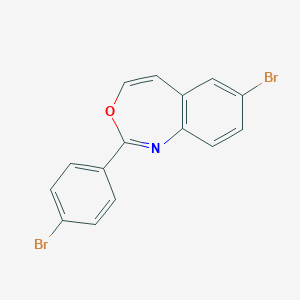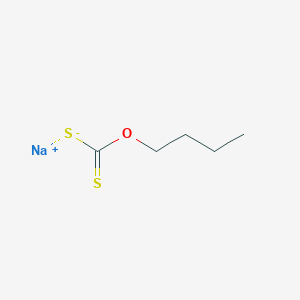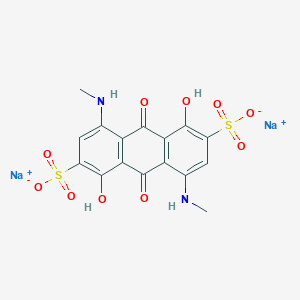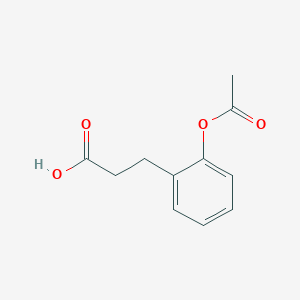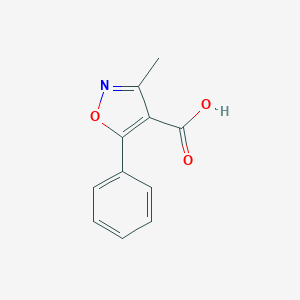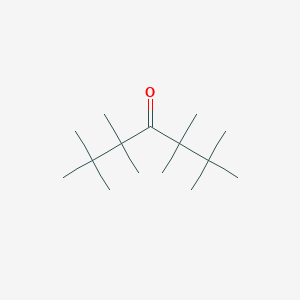
Sodium;gold(3+);tetrachloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetrachloroaurate(III), also known as sodium gold(III) tetrachloride, is a gold compound with potential applications in medicine. Gold compounds, including some gold(I) derivatives, have been used clinically for the treatment of conditions such as rheumatoid arthritis and discoid lupus. Research into gold(III) compounds, including sodium tetrachloroaurate(III), is ongoing, particularly in the context of anticancer agents. Despite its medical applications, there is a concern regarding the toxicity of gold compounds, especially their effects on the kidneys and brain .
Synthesis Analysis
The synthesis of gold nanoparticles using sodium tetrachloroaurate(III) has been explored. A simple technique has been developed that involves the interaction of tetrachloroauric acid and sodium borohydride in the presence of sodium folate. This method results in the formation of stable gold colloidal solutions, which are of interest due to their potential applications in various fields, including medicine and materials science .
Molecular Structure Analysis
While the specific molecular structure analysis of sodium tetrachloroaurate(III) is not detailed in the provided papers, it is known that the compound consists of a gold(III) ion coordinated by four chloride ions, with sodium ions balancing the charge. The structure and stability of gold nanoparticles synthesized from this compound have been characterized using techniques such as transmission electron microscopy (TEM) and UV-visible spectroscopy, which provide insights into the morphology and optical properties of the nanoparticles .
Chemical Reactions Analysis
The chemical reactions involving sodium tetrachloroaurate(III) include its interaction with sodium borohydride in the presence of sodium folate to produce gold nanoparticles. This reaction is likely to involve the reduction of the gold(III) to gold(0), leading to the formation of nanoparticles. The presence of sodium folate acts as a stabilizing agent, preventing the aggregation of the nanoparticles and ensuring the colloidal solution remains stable .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium tetrachloroaurate(III) are not extensively discussed in the provided papers. However, the interaction of sodium tetrachloroaurate(III) with cell membrane models suggests that the compound can cause structural perturbations at very high concentrations, which are much higher than those found in the brains of animals after chronic treatment. This indicates that the compound's effects on biological membranes may be limited at lower, more physiologically relevant concentrations . The optical properties of gold nanoparticles derived from sodium tetrachloroaurate(III) have been characterized, indicating that the compound can impart specific optical characteristics to the nanoparticles .
Aplicaciones Científicas De Investigación
Medicinal Applications : Sodium tetrachloroaurate(III) has been explored for its potential in treating diseases. Gold compounds, including sodium tetrachloroaurate(III), are known for their therapeutic applications in rheumatoid arthritis and lupus. Additionally, novel gold(III) compounds derived from sodium tetrachloroaurate(III) are being evaluated as anticancer agents due to their ability to interact with biological membranes and induce cytotoxicity in cancer cells (Suwalsky et al., 2004); (Al-Jaroudi et al., 2013).
Nanotechnology : This compound is widely used in the synthesis of gold nanoparticles, which have applications in various fields including electronics, catalysis, and medicine. Research demonstrates its role in controlling the size and distribution of gold nanoparticles, which is crucial for specific applications in nanodevices and drug delivery systems (Yonezawa et al., 1997); (Liu et al., 2003).
Analytical Chemistry : Sodium tetrachloroaurate(III) is used in analytical chemistry for the determination of gold and other metals. It serves as a reagent in various analytical methods, including voltammetric analysis and spectrophotometry, to detect and quantify metal ions (Gardea-Torresdey et al., 1988); (Kalcher, 1985).
Catalysis : Sodium tetrachloroaurate(III) is also used in the preparation of gold-based catalysts, which are significant in various chemical reactions including glucose oxidation. These catalysts are known for their high activity and stability, making them suitable for industrial applications (Baatz et al., 2008).
Mecanismo De Acción
Target of Action
Sodium gold tetrachloride, also known as sodium tetrachloroaurate, is a gold salt that is widely used in many organic transformations .
Mode of Action
It is known to act as a catalyst in various organic transformations such as nucleophilic addition to multiple bonds, nonsymmetrical etherization, and nucleophilic substitution of propargylic alcohols . It is also suggested that sodium gold tetrachloride might reduce inflammation and potentially kill cancer cells .
Biochemical Pathways
Given its catalytic properties, it is likely to influence a variety of biochemical reactions, particularly those involving nucleophilic addition and substitution .
Pharmacokinetics
It is known that the pharmacokinetics of gold nanoparticles, which can be synthesized from sodium gold tetrachloride, depend on particle size, shape, surface charge, surface modification, and route of exposure .
Result of Action
Its potential anti-inflammatory and anti-cancer effects suggest that it may modulate cellular processes related to inflammation and cell proliferation .
Action Environment
The action, efficacy, and stability of sodium gold tetrachloride can be influenced by various environmental factors. For instance, the efficiency of its catalytic action in organic transformations may depend on factors such as temperature, pH, and the presence of other substances in the reaction mixture .
Safety and Hazards
Propiedades
IUPAC Name |
sodium;trichlorogold;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Au.4ClH.Na/h;4*1H;/q+3;;;;;+1/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPWAPCEBHEFOV-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Na+].[Cl-].Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Na+].[Cl-].Cl[Au](Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AuCl4Na |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13710515 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Naphthalenepropanol, alpha-[(isopropylamino)methyl]-](/img/structure/B91609.png)
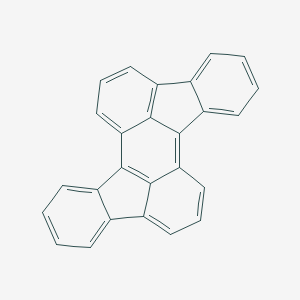

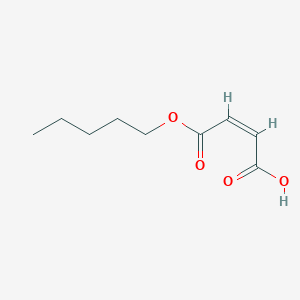
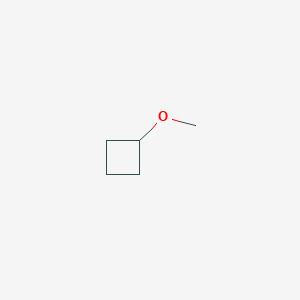
![1,4-Diazaspiro[4.5]decane](/img/structure/B91623.png)
